molecular formula C17H13ClN2OS B095604 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one CAS No. 16461-34-0

5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one

Cat. No.: B095604
CAS No.: 16461-34-0
M. Wt: 328.8 g/mol
InChI Key: SRBNYWJSFPWEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a benzylthio group, a chloro substituent, and a phenyl ring attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzylthio Group: The benzylthio group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for therapeutic development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The benzylthio group and chloro substituent may play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: An aromatic heterocyclic compound with a thiazole ring fused to a benzene ring.

    5-(Benzylthio)-1H-tetrazole: An activator used in the synthesis of oligonucleotides.

Uniqueness

5-(Benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its pyridazinone core, along with the benzylthio and chloro substituents, differentiates it from other similar compounds and provides unique opportunities for research and application.

Properties

IUPAC Name

5-benzylsulfanyl-4-chloro-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-16-15(22-12-13-7-3-1-4-8-13)11-19-20(17(16)21)14-9-5-2-6-10-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBNYWJSFPWEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352836
Record name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-34-0
Record name 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compounds of the type IV are known, but the conventional methods of preparation entail two stages, starting from the dihalo compound II, or give undesirable by-products. Chem. Abstr. 68, (1968), 2906 c describes the preparation of 4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one (V) starting from 4,5-dichloro-2-phenylpyridazin-3(2H)-one (II, R1 =C6H5, X=Cl) and sodium hydrogen sulfide, the product (V) being reacted with benzyl chloride and sodium hydroxide and ammonium hydroxide to give the desired compound 5-benzylthio-4-chloro-2-phenyl-pyridazin-3-(2H)-one. ##STR5##
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihalo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-chloro-5-mercapto-2-phenylpyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
product ( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.